N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline
Description
Structural Foundations and Chemical Identity
Molecular Architecture and Classification
N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline belongs to the class of substituted aniline derivatives, characterized by its complex molecular framework that incorporates multiple distinct structural elements. The compound features a central aniline core structure, which serves as the foundational aromatic amine scaffold. This core is extensively modified through strategic substitution patterns that significantly alter its chemical and physical properties compared to the parent aniline molecule.
The molecular architecture can be deconstructed into several key components that define its structural identity. The primary aniline ring system is substituted at the nitrogen position with a benzyl group that carries a hexyloxy substituent at the ortho position. Additionally, the aniline ring bears a meta-positioned tetrahydro-2-furanylmethoxy group, creating a highly functionalized aromatic system. This substitution pattern places the compound within the broader category of N-benzylanilines, specifically those bearing ether-linked alkyl and cyclic substituents.
The tetrahydrofuran moiety introduces a five-membered saturated heterocyclic component to the overall structure, contributing both conformational flexibility and potential hydrogen bonding capabilities. The hexyloxy chain provides significant hydrophobic character through its extended aliphatic structure. These structural features collectively position the compound as a member of the alkoxy-substituted aniline derivatives, a class known for diverse applications in materials science and pharmaceutical research.
The overall molecular topology exhibits characteristics typical of amphiphilic compounds, with distinct polar and nonpolar regions that influence its interaction with various chemical environments. The aniline nitrogen and ether oxygens constitute the primary polar sites, while the hexyl chain and aromatic rings provide substantial hydrophobic surface area.
Nomenclature Systems and Registry Parameters
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex substituted aromatic amines. The compound is officially registered under Chemical Abstracts Service number 1040681-46-6, which serves as its unique identifier in chemical databases and literature. This registry number facilitates precise identification and prevents confusion with structurally similar compounds that may share common name elements.
The molecular descriptor number MFCD10688257 provides additional database connectivity across various chemical information systems. This identifier is particularly valuable for research applications and commercial sourcing, as it ensures consistent compound identification across different suppliers and databases. The standardized nomenclature system enables clear communication of the compound's structural features while accommodating the complexity of its multiple substituent groups.
Alternative naming conventions may emphasize different aspects of the molecular structure, such as the presence of the tetrahydrofuran ring or the specific positioning of the hexyloxy substituent. However, the accepted systematic name captures all essential structural elements in a hierarchical manner that reflects both the aniline core and its various modifications. This nomenclature approach is consistent with established practices for complex organic molecules bearing multiple heterocyclic and aliphatic components.
Physicochemical Profile
Structural Formula (C₂₄H₃₃NO₃) and Molecular Weight (383.52 g/mol)
The molecular formula C₂₄H₃₃NO₃ represents the precise atomic composition of this compound, indicating twenty-four carbon atoms, thirty-three hydrogen atoms, one nitrogen atom, and three oxygen atoms. This composition reflects the substantial molecular complexity arising from the integration of multiple functional groups within a single molecular framework. The carbon count of twenty-four positions this compound among medium-sized organic molecules with significant structural diversity.
The molecular weight of 383.54 grams per mole places the compound in a size range typical of pharmaceutical intermediates and specialty chemical compounds. This molecular weight reflects the cumulative mass contributions from the extended alkyl chain, aromatic ring systems, and heterocyclic components. The relatively high molecular weight compared to simple aniline derivatives indicates the substantial structural elaboration achieved through the multiple substitution patterns.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₄H₃₃NO₃ | Defines atomic composition |
| Molecular Weight | 383.54 g/mol | Determines physical properties |
| Carbon Content | 24 atoms | Indicates structural complexity |
| Heteroatoms | 4 (N, O₃) | Influences polarity and reactivity |
The molecular weight calculation incorporates standard atomic masses for each constituent element, providing a precise value essential for stoichiometric calculations and analytical determinations. This parameter serves as a fundamental reference point for various analytical techniques including mass spectrometry and chromatographic methods.
Physical State and Appearance
Available commercial specifications indicate that this compound is typically supplied as a solid material at standard temperature and pressure conditions. The physical state reflects the molecular weight and intermolecular interactions characteristic of substituted aniline derivatives. The presence of multiple aromatic rings and the extended aliphatic chain contribute to the solid-state stability through van der Waals interactions and potential aromatic stacking effects.
The compound's appearance and crystalline properties, while not extensively documented in available literature, would be expected to follow patterns typical of similar molecular weight aniline derivatives. The presence of polar functional groups, particularly the ether linkages and aniline nitrogen, may influence crystal packing and morphology. Commercial suppliers typically provide the material in crystalline or amorphous solid form, packaged in quantities appropriate for research applications.
Solubility Characteristics
The solubility profile of this compound would be expected to reflect its amphiphilic molecular structure, combining both hydrophilic and lipophilic characteristics. The hexyloxy chain provides significant hydrophobic character that would enhance solubility in nonpolar organic solvents, while the aniline nitrogen and ether oxygens contribute polar sites that may facilitate dissolution in moderately polar solvents.
Based on structural analysis and comparison with similar aniline derivatives, the compound would likely exhibit good solubility in aprotic polar solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile. The presence of aromatic rings suggests compatibility with aromatic solvents like toluene and benzene. Limited aqueous solubility would be anticipated due to the substantial hydrophobic surface area contributed by the aromatic rings and hexyl chain.
The tetrahydrofuran moiety may provide some enhancement of solubility in ethers and other oxygen-containing solvents through potential hydrogen bonding interactions. The overall solubility behavior would be influenced by temperature, with increased dissolution typically observed at elevated temperatures for most organic solvent systems.
Thermal Properties
The thermal characteristics of this compound would be influenced by its molecular weight, intermolecular interactions, and structural features. While specific thermal data are not extensively reported in available literature, the compound's behavior can be predicted based on structural analysis and comparison with related aniline derivatives.
The melting point would be expected to fall within ranges typical of similar molecular weight aromatic compounds, likely between 50-150°C depending on crystal packing efficiency and intermolecular interactions. The presence of multiple aromatic rings may contribute to thermal stability through delocalized electronic systems, while the ether linkages and aliphatic components may influence thermal decomposition pathways.
Thermal stability considerations are relevant for synthetic applications and storage conditions. The compound would likely demonstrate reasonable stability under normal laboratory conditions, with decomposition occurring only at elevated temperatures typical of organic synthesis procedures. The tetrahydrofuran component may represent a potential thermal liability due to the known propensity of cyclic ethers to undergo ring-opening reactions under extreme conditions.
Historical Context in Aniline Derivative Research
The development of this compound represents a continuation of the rich history of aniline derivative chemistry that began in the nineteenth century. Aniline itself was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, marking the beginning of systematic investigations into aromatic amine chemistry. The subsequent identification and characterization of aniline by multiple researchers, including Friedlieb Runge and Carl Julius Fritzsche, established the foundation for the vast field of aniline derivative synthesis.
The historical significance of aniline derivatives extends beyond pure chemical interest to encompass their transformative impact on industrial chemistry. The discovery of mauveine by William Henry Perkin in 1856 launched the synthetic dye industry and demonstrated the commercial potential of modified aniline structures. This breakthrough led to the development of numerous aniline-based dyes, including fuchsin, safranin, and induline, establishing aniline derivatives as commercially valuable compounds with diverse applications.
Modern aniline derivative research has expanded far beyond the original dye applications to encompass pharmaceuticals, materials science, and specialty chemicals. Contemporary synthetic approaches have enabled the preparation of increasingly complex aniline derivatives, such as this compound, that incorporate multiple functional groups and sophisticated substitution patterns. These advances reflect both improved synthetic methodologies and expanded understanding of structure-property relationships in aromatic amine systems.
Recent developments in aniline chemistry include innovative synthetic approaches such as the direct coupling of dinitrogen and benzene to form aniline derivatives, as reported in breakthrough research that demonstrates the continuing evolution of this field. Such advances highlight the ongoing scientific interest in aniline derivatives and their potential for addressing contemporary chemical challenges. The synthesis of complex derivatives like this compound represents the culmination of nearly two centuries of aniline chemistry development, incorporating advanced synthetic strategies and structural design principles.
The application of aniline derivatives in various research contexts continues to drive innovation in synthetic methodology and compound design. Studies investigating the interactions of aniline-containing compounds with biological targets, such as those examining propafenone derivatives and their effects on cardiac ion channels, demonstrate the continued relevance of aniline chemistry in biomedical research. These investigations provide insights into structure-activity relationships that inform the design of new aniline derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
N-[(2-hexoxyphenyl)methyl]-3-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-2-3-4-7-15-27-24-14-6-5-10-20(24)18-25-21-11-8-12-22(17-21)28-19-23-13-9-16-26-23/h5-6,8,10-12,14,17,23,25H,2-4,7,9,13,15-16,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQTXFLPJUQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 352.52 g/mol. The compound features a hexyloxy group, a tetrahydro-2-furanylmethoxy moiety, and an aniline structure, which contribute to its unique properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 352.52 g/mol |
| CAS Number | 1040681-46-6 |
| Hazard Classification | Irritant |
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
Case Studies
- Antioxidant Studies : A study conducted on the antioxidant properties of similar compounds demonstrated that derivatives with hexyloxy groups effectively reduced oxidative stress markers in vitro.
- Antimicrobial Efficacy : In vitro testing against common pathogens such as Staphylococcus aureus and Escherichia coli revealed that this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anti-inflammatory Research : Animal models treated with the compound showed reduced inflammation in induced arthritis models, suggesting its potential as an anti-inflammatory agent.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. Reports indicate that it can be an irritant upon contact with skin and eyes. Further studies are needed to establish a comprehensive safety profile.
| Toxicity Parameter | Classification |
|---|---|
| Skin Irritation | Causes irritation |
| Eye Damage | Causes serious damage |
| Acute Toxicity (Ingestion) | Harmful if swallowed |
Research Findings
Recent investigations into the pharmacological properties of this compound have revealed promising results:
- Cell Viability Assays : Studies utilizing MTT assays indicated that the compound does not significantly affect cell viability at low concentrations.
- Cytokine Profiling : ELISA assays demonstrated a marked decrease in TNF-alpha and IL-6 levels in treated cells, reinforcing its anti-inflammatory potential.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of substituted anilines with alkoxy and heterocyclic groups. Below is a comparative analysis of its key structural analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Lipophilicity : The hexyloxy and heptyloxy groups in the target compound and its analogs increase lipophilicity, which may influence membrane permeability in biological systems .
- Steric Effects: Bulky substituents like isopropylphenoxy () reduce conformational flexibility, which could impact reactivity or crystallization behavior .
Challenges :
- Purification of long-chain alkoxy derivatives (e.g., heptyloxy) may require specialized chromatography .
- THF-methoxy groups demand anhydrous conditions to avoid ring-opening reactions .
Physicochemical and Commercial Profiles
Table 2: Commercial Availability and Purity
Q & A
Q. What synthetic strategies are commonly employed to prepare N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline?
The synthesis typically involves multi-step nucleophilic substitution and protection/deprotection strategies. For the hexyloxybenzyl moiety, alkylation of 4-aminophenol derivatives with hexyl bromide under basic conditions (e.g., K₂CO₃) is a standard approach, as seen in analogous 4-(hexyloxy)benzenamine syntheses . The tetrahydrofuranmethoxy group can be introduced via Mitsunobu reactions or etherification using tetrahydrofurfuryl alcohol derivatives. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may assist in assembling aromatic segments, referencing protocols for similar aniline intermediates .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT) is essential for confirming substituent positions and stereochemistry, particularly for the tetrahydrofuran ring and alkyl chains.
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.
- HPLC with UV/Vis or MS detection assesses purity, with method optimization (e.g., C18 columns, acetonitrile/water gradients) critical for resolving polar byproducts .
- FT-IR identifies functional groups (e.g., ether C-O stretches near 1100 cm⁻¹, aromatic C-H bends) .
Q. How can researchers mitigate solubility challenges during in vitro assays?
Due to the compound’s hydrophobic hexyloxy and benzyl groups, use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For aqueous solubility, micellar systems (e.g., Tween-80) or pH adjustment (if ionizable groups are present) are recommended. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .
Advanced Research Questions
Q. What mechanistic insights explain low yields in the coupling of the tetrahydrofuranmethoxy group?
Steric hindrance from the tetrahydrofuran ring and competing side reactions (e.g., over-alkylation) often limit efficiency. Kinetic studies using in situ NMR or LC-MS can identify intermediates and optimize reaction times. Catalytic systems like Pd(dppf)Cl₂ (from cross-coupling literature) may improve selectivity, as demonstrated in analogous aryl ether syntheses . Temperature-controlled stepwise addition of reagents (e.g., slow addition of tetrahydrofurfuryl bromide) can suppress byproduct formation .
Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence biological activity?
- Alkyl chain length : Compare hexyloxy vs. heptyloxy analogs (synthesized via methods in ) to evaluate lipid membrane interaction via logP calculations and cellular uptake assays.
- Substituent position : Use regioselective protection (e.g., Boc groups) to synthesize ortho/meta/para variants, then assess receptor binding via SPR or fluorescence polarization .
- Tetrahydrofuran ring substitution : Introduce methyl or halogen groups to probe steric/electronic effects on target engagement (e.g., enzymatic inhibition assays) .
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
- Re-evaluate force field parameters for the tetrahydrofuran moiety in docking simulations (e.g., GAFF vs. OPLS).
- Conformational analysis via molecular dynamics (MD) can reveal flexible regions (e.g., hexyloxy chain) not accounted for in rigid docking.
- Experimental validation using isothermal titration calorimetry (ITC) or NMR titration provides thermodynamic and kinetic data to refine models .
Q. What strategies resolve contradictions in toxicity profiles across different cell lines?
- Metabolic stability assays : Compare CYP450 metabolism in hepatic (e.g., HepG2) vs. non-hepatic cells using LC-MS metabolite profiling.
- Reactive oxygen species (ROS) assays : Link toxicity to oxidative stress via fluorescent probes (e.g., DCFH-DA) and rescue experiments with antioxidants (e.g., NAC) .
- Transcriptomic analysis (RNA-seq) identifies cell-specific pathways affected by the compound .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst loading) for yield improvement .
- Data Reproducibility : Validate chromatographic methods with internal standards (e.g., deuterated analogs) and inter-laboratory comparisons .
- Ethical Compliance : Adhere to Green Chemistry principles (e.g., replace toxic solvents with 2-MeTHF or cyclopentyl methyl ether) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
